molecular formula C13H16O B3384741 1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one CAS No. 5689-12-3

1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one

Cat. No.: B3384741
CAS No.: 5689-12-3
M. Wt: 188.26 g/mol
InChI Key: KBFUPRLHCWUTGK-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one is an organic compound with the molecular formula C13H16O. It is a derivative of indanone, characterized by the presence of four methyl groups attached to the indanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one can be synthesized through several methods. One common approach involves the reaction of indanone with methylating agents under controlled conditions. For instance, the reaction of indanone with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3-Tetramethylindan-2-one
  • 1,1,3,3-Tetramethylinden-2-one
  • 1,1,3,3-Tetramethylinden-2-on
  • 1,1,3,3-Tetraméthylinden-2-one

Uniqueness

1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one is unique due to its specific structural configuration and the presence of four methyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,1,3,3-tetramethylinden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)14/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFUPRLHCWUTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(C1=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205411
Record name 1,1,3,3-Tetramethyl-2-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5689-12-3
Record name 1,1,3,3-Tetramethyl-2-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3-Tetramethyl-2-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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